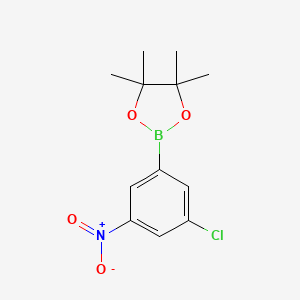

2-(3-Chloro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Chloro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a substituted phenyl ring. The phenyl group is functionalized with a chlorine atom at position 3 and a nitro group at position 3. This compound is part of a broader class of arylboronates, which are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and reactivity .

Properties

Molecular Formula |

C12H15BClNO4 |

|---|---|

Molecular Weight |

283.52 g/mol |

IUPAC Name |

2-(3-chloro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)15(16)17/h5-7H,1-4H3 |

InChI Key |

RBHDMUPKPCEZAZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The typical synthetic route to 2-(3-chloro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the borylation of a halogenated nitro-substituted aryl precursor (usually an aryl bromide or aryl chloride) or the conversion of the corresponding arylboronic acid to the pinacol boronate ester. The key step is the formation of the 1,3,2-dioxaborolane ring by reaction with pinacol (2,3-dimethyl-2,3-butanediol).

Preparation via Arylboronic Acid and Pinacol Esterification

One common approach is to start from 3-chloro-5-nitrophenylboronic acid, which is reacted with pinacol in the presence of a dehydrating agent or under conditions that promote esterification. The reaction is typically conducted in anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (nitrogen or argon) to avoid moisture and oxidation.

| Step | Conditions |

|---|---|

| Reactants | 3-chloro-5-nitrophenylboronic acid, pinacol |

| Solvent | Tetrahydrofuran (THF) or dichloromethane (DCM) |

| Atmosphere | Inert (nitrogen or argon) |

| Temperature | Room temperature to mild heating (20–40 °C) |

| Reaction time | Several hours (typically 2–6 hours) |

| Dehydrating agent (optional) | Molecular sieves or azeotropic removal of water |

The reaction proceeds via condensation of the boronic acid with the vicinal diol of pinacol, releasing water and forming the cyclic boronate ester. The product is then purified by standard techniques such as column chromatography or recrystallization.

Preparation via Direct Borylation of Aryl Halides

Alternatively, the compound can be synthesized by direct borylation of the corresponding aryl halide precursor (e.g., 3-chloro-5-nitrohalobenzene) using bis(pinacolato)diboron as the boron source under catalytic conditions.

| Catalyst | Palladium(0) complex (e.g., Pd(dppf)Cl2) or Ni-based catalysts |

| Base | Potassium acetate, sodium carbonate, or tert-butoxide |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Solvent | 1,4-Dioxane, dimethylformamide (DMF), or acetonitrile |

| Temperature | Elevated (80–110 °C) |

| Reaction time | 12–24 hours |

This method involves the palladium-catalyzed Miyaura borylation reaction, where the aryl halide undergoes oxidative addition to the Pd(0) catalyst, followed by transmetalation with bis(pinacolato)diboron and reductive elimination to form the arylboronate ester.

Literature Example for Related Compound Preparation

While direct literature on this compound is limited, closely related compounds such as 2-(2-chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized by borylation of 2-chloro-4-nitroaniline derivatives or by esterification of the corresponding boronic acid with pinacol under mild conditions. For example, a 49% yield was reported using tert-butyl nitrite as a reagent in acetonitrile at 20 °C for 4 hours, highlighting mild and efficient conditions for boronate ester formation from nitro-substituted aromatic precursors.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pinacol esterification | 3-chloro-5-nitrophenylboronic acid | Pinacol, THF/DCM, inert atmosphere | 50–80 | Mild conditions, requires anhydrous solvents |

| Palladium-catalyzed borylation | 3-chloro-5-nitroaryl halide (Br or Cl) | Bis(pinacolato)diboron, Pd catalyst, base, 1,4-dioxane, 80–110 °C | 60–90 | One-step direct borylation, scalable |

| Nitrite-mediated borylation (literature example for related compound) | 2-chloro-4-nitroaniline derivatives | tert-butyl nitrite, acetonitrile, 20 °C, 4 h | ~49 | Mild conditions, selective borylation |

Analytical and Spectroscopic Characterization

The successful preparation of the compound is confirmed by nuclear magnetic resonance spectroscopy (NMR), particularly ^1H NMR and ^13C NMR, which show characteristic signals of the tetramethyl dioxaborolane ring and the substituted aromatic protons. Infrared spectroscopy (IR) can confirm the presence of nitro and chloro substituents, while mass spectrometry (MS) and elemental analysis verify molecular weight and purity.

Research Findings and Practical Considerations

- The presence of electron-withdrawing substituents such as nitro and chloro groups on the phenyl ring influences the reactivity of the arylboronic acid or aryl halide in the borylation step, often requiring optimization of catalyst and base.

- The use of pinacol as the diol component stabilizes the boronate ester, improving shelf life and handling.

- Inert atmosphere and anhydrous conditions are critical to prevent hydrolysis of boronate esters.

- Continuous flow reactors have been reported for similar boronate ester syntheses to improve scalability and reproducibility.

This comprehensive overview summarizes the principal synthetic routes to this compound, emphasizing esterification of arylboronic acids with pinacol and palladium-catalyzed borylation of aryl halides. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

- Oxidation

Biological Activity

2-(3-Chloro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in organic synthesis and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane ring with a chlorinated and nitro-substituted phenyl group. Its molecular formula is , with a molecular weight of 313.54 g/mol. The presence of both chlorine and nitro groups may enhance its reactivity and interactions within biological systems.

While specific biological activities of this compound are not extensively documented, compounds in the dioxaborolane class are often investigated for their potential pharmacological properties due to their ability to participate in various biological pathways. The nitro group may suggest possible interactions with reactive oxygen species (ROS) or other cellular targets.

Case Studies

- Antibacterial Properties : A study focused on derivatives of dioxaborolanes indicated their potential as antibacterial agents against resistant strains. The mechanism often involves inhibition of β-lactamases or disruption of cell wall synthesis.

- Cancer Research : Boron-containing compounds have been studied for their anticancer properties. While specific data on this compound is scarce, related studies have shown that boron can enhance the efficacy of certain chemotherapeutic agents.

Synthesis and Reactivity

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction. This method allows for the formation of complex organic molecules and demonstrates the compound's utility in synthetic chemistry.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Estimated as $ \text{C}{12}\text{H}{14}\text{BClNO}_{4} $ (based on analogs like ).

- Molecular Weight : ~277.52 g/mol.

- Substituent Effects: The electron-withdrawing nitro (-NO$_2$) and chloro (-Cl) groups render the phenyl ring highly electron-deficient, enhancing reactivity in electrophilic substitution or coupling reactions.

Comparison with Structural Analogs

The following table summarizes critical differences between the target compound and its analogs, focusing on substituent effects, molecular properties, and applications:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO$_2$) in the target compound significantly lowers the electron density of the phenyl ring, facilitating oxidative addition in cross-coupling reactions . Chlorine, another EWG, further enhances this effect.

- Steric Considerations : Analogs with ortho substituents (e.g., 2-methyl in ) exhibit reduced reactivity due to steric hindrance, whereas meta/para-substituted derivatives (e.g., the target compound) maintain accessibility for catalytic processes.

- Stability : Boronate esters with EWGs are generally stable under inert conditions but may hydrolyze faster in protic solvents compared to electron-rich analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Chloro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling of 3-chloro-5-nitrophenylboronic acid with bis(pinacolato)diboron (B₂pin₂). Key steps include:

- Reaction Conditions : Use of Pd(PPh₃)₄ (5 mol%) in anhydrous THF at 80–100°C under inert atmosphere (N₂/Ar) .

- Base Selection : Potassium carbonate (K₂CO₃) is commonly used to neutralize acidic byproducts and stabilize intermediates .

- Purification : Flash column chromatography with hexane/ethyl acetate (25:1) achieves >85% purity, as demonstrated for structurally similar dioxaborolanes .

- Critical Parameters : Elevated temperatures (≥80°C) and catalyst loading (≥5 mol%) are critical for high yields (>80%) .

Q. How is the compound characterized, and what analytical challenges arise?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR confirm aryl and dioxaborolane moieties. However, carbons adjacent to boron (C-B) are often undetectable due to quadrupolar relaxation effects .

- Mass Spectrometry : HRMS (ESI⁺) validates molecular weight (e.g., [M+H]⁺ at m/z 309.1 for C₁₂H₁₅BClN₂O₄⁺) .

- IR : B-O stretches at ~1350 cm⁻¹ and aromatic C-Cl at ~750 cm⁻¹ are diagnostic .

Advanced Research Questions

Q. How do substituents (Cl, NO₂) influence reactivity in Suzuki-Miyaura cross-coupling?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The nitro group (-NO₂) activates the aryl ring toward oxidative addition with Pd(0), while the chloro substituent (-Cl) stabilizes intermediates via resonance .

- Steric Effects : Meta-substitution (3-Cl, 5-NO₂) minimizes steric hindrance compared to ortho-substituted analogs, improving coupling efficiency with bulky partners .

- Case Study : For 2-(4-chloro-3-nitrophenyl)-dioxaborolane, coupling with aryl bromides achieves >90% yield in THF with PdCl₂(dppf) .

Q. How to resolve contradictions in regioselectivity during cross-coupling?

- Data Contradictions : Competing pathways (e.g., isomer formation in ortho/para-substituted products) may arise. For example:

- Isomer Control : In structurally similar compounds, adjusting solvent polarity (e.g., hexane vs. THF) shifts isomer ratios (e.g., 5:1 a/b isomers in hexane) .

- Catalyst Screening : Bulky ligands (e.g., SPhos) favor para-selectivity, while smaller ligands (PPh₃) yield mixed products .

Q. What computational tools predict the compound’s stability under catalytic conditions?

- DFT Modeling :

- Boron-Oxygen Bond Stability : Simulations (B3LYP/6-31G*) show the dioxaborolane ring resists hydrolysis due to electron-withdrawing -NO₂, which lowers LUMO energy and stabilizes B-O bonds .

- Transition State Analysis : Predicts activation barriers for transmetalation steps in Suzuki reactions, aiding ligand design .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.